N,3-dimethyl-4-(trifluoromethyl)aniline
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Overview
Description
N,3-dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the reaction of 4-nitroaniline with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group, can yield the desired compound . Another method involves the use of trifluoromethyltrimethylsilane as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,3-dimethyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,3-dimethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the additional methyl groups.
N,N-Dimethyl-4-(trifluoromethyl)aniline: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
N,3-dimethyl-4-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
N,3-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-6-5-7(13-2)3-4-8(6)9(10,11)12/h3-5,13H,1-2H3 |
InChI Key |
TVCKLJFTOSYODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)C(F)(F)F |
Origin of Product |
United States |
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